H-Gln(Trt)-OH (CAS 102747-84-2) is a glutamine amino acid derivative where the side-chain amide is protected by a trityl (Trt) group. This protection is critical in both solid-phase and solution-phase peptide synthesis to prevent unwanted chemical side reactions. The bulky, acid-labile Trityl group shields the reactive side-chain amide during peptide chain elongation, ensuring the integrity of the final peptide product. Its primary role is to prevent intramolecular cyclization and dehydration, which are common issues with unprotected glutamine residues under standard synthesis conditions.
Using unprotected L-Glutamine (H-Gln-OH) as a direct substitute in peptide synthesis workflows introduces significant risks of irreversible side reactions. The primary failure mode is the acid- or base-catalyzed intramolecular cyclization of N-terminal glutamine residues to form pyroglutamate (pGlu). This reaction terminates peptide chain elongation and introduces a difficult-to-separate impurity that alters the final peptide's charge and biological activity. Furthermore, under activation conditions required for coupling, the unprotected side-chain amide can dehydrate to form a nitrile, another critical side reaction. The Trityl group on H-Gln(Trt)-OH sterically hinders these pathways, making it a non-interchangeable reagent for ensuring the synthesis of the correct, full-length peptide sequence with high fidelity.
The use of a side-chain protecting group like Trityl is the primary strategy to prevent the formation of pyroglutamate (pGlu) from N-terminal glutamine residues. Under the acidic conditions of peptide cleavage (e.g., >2 hours in 95% TFA), unprotected Gln readily cyclizes. While base-catalyzed cyclization is slower (0.1% per hour in 50% piperidine/DMF), it can still be a factor in lengthy syntheses. H-Gln(Trt)-OH physically blocks the side-chain amide, preventing the intramolecular reaction required for pGlu formation, thereby eliminating a key source of yield loss and purification challenges.
| Evidence Dimension | Pyroglutamate (pGlu) Formation Risk |
| Target Compound Data | Effectively blocked by Trityl side-chain protection. |
| Comparator Or Baseline | Unprotected H-Gln-OH: High risk of pGlu formation, especially under acidic conditions or with prolonged N-terminus exposure. |
| Quantified Difference | Reduces a major, often double-digit percentage impurity to negligible levels. |
| Conditions | Standard Solid-Phase Peptide Synthesis (SPPS) conditions, particularly during TFA cleavage and coupling of N-terminal Gln residues. |
This directly prevents batch failure and reduces complex, costly purification steps needed to remove pGlu-related impurities.
The bulky, hydrophobic trityl group significantly improves the solubility of glutamine derivatives in common organic solvents used for peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). In contrast, the unprotected equivalent, Fmoc-Gln-OH, has very low solubility in these solvents. This enhanced solubility from the Trt group facilitates more efficient and complete coupling reactions and can help disrupt peptide aggregation on the solid support, a common cause of failed or low-yield syntheses for difficult sequences.
| Evidence Dimension | Solubility in SPPS Solvents (e.g., DMF) |
| Target Compound Data | Good solubility, comparable to other standard protected amino acids. |
| Comparator Or Baseline | Fmoc-Gln-OH (unprotected side-chain): Very low solubility. |
| Quantified Difference | Qualitatively described as a significant improvement, moving from poorly soluble to readily soluble. |
| Conditions | Standard solid-phase peptide synthesis (SPPS) solvent systems like DMF and NMP. |
Improved solubility prevents handling issues, ensures efficient coupling, and mitigates the risk of aggregation-induced synthesis failure, improving overall process reliability and yield.
The trityl group is highly sensitive to acid, allowing for its removal under mild conditions. It is typically removed with standard TFA cocktails (e.g., 90-95% TFA) during the final cleavage step. This property makes it fully compatible with Fmoc-based synthesis strategies, where the Nα-Fmoc group is removed with a base (e.g., piperidine), to which the Trt group is stable. This orthogonality is crucial for complex syntheses. The acid lability of Trt is significantly higher than other groups; for instance, the Mmt group (4-methoxytrityl) is more stable, while the DMT (4,4'-dimethoxytrityl) is more labile, placing Trt in a versatile position for many standard workflows.
| Evidence Dimension | Acid Lability (Relative Removal Rate) |
| Target Compound Data | Trt group: High lability, removed with standard TFA cleavage cocktails. |
| Comparator Or Baseline | Fmoc group: Base-labile, stable to acid. Other Trityl variants (Mmt, Mtt): Lower acid lability. Benzyl-type groups: Require stronger acids like HF for removal. |
| Quantified Difference | The order of acid lability is generally DMT > MMT > Trt, allowing for strategic selection based on required deprotection conditions. |
| Conditions | TFA-based cleavage solutions for deprotection in Fmoc-SPPS; Piperidine solutions for Nα-deprotection. |
Ensures the protecting group is stable throughout synthesis but removes cleanly and efficiently during final cleavage without requiring harsh reagents that could damage the target peptide.
For any peptide sequence containing a glutamine residue that is not at the N-terminus, H-Gln(Trt)-OH (in its Fmoc-protected form, Fmoc-Gln(Trt)-OH) is the standard choice. Its excellent solubility ensures high coupling efficiency, while the Trt group's stability to piperidine and lability in TFA provides the necessary orthogonality for the Fmoc/tBu strategy.
When synthesizing peptides where glutamine is the final (N-terminal) amino acid, using a Trt-protected version is critical to prevent cyclization into pyroglutamate upon cleavage from the resin. Procuring H-Gln(Trt)-OH ensures that the final product retains its free N-terminus, which is often essential for biological activity and subsequent conjugation.
In automated synthesizers where visual monitoring of dissolution and coupling is not possible, the high solubility of Trt-protected glutamine is a key process advantage. For sequences known to be 'difficult' or prone to aggregation, the bulky Trityl group can act as a disrupting element, improving solvation of the growing peptide chain and increasing the probability of a successful synthesis.